molecular formula C12H14BrN3 B6628707 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline

4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline

Cat. No. B6628707
M. Wt: 280.16 g/mol
InChI Key: UCSFMQVAXJLEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrazole family and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, it has been found to interact with various cellular pathways, including the NF-κB and MAPK signaling pathways. 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to inhibit the activation of these pathways, which are involved in inflammation and cell proliferation. Additionally, 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been found to modulate the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases. 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to modulate the activity of various enzymes and transcription factors, which are involved in cellular signaling and gene expression.

Advantages and Limitations for Lab Experiments

4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has several advantages for use in lab experiments. It is a highly specific compound that can be used to study the role of inflammation in various diseases. Additionally, 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been found to have a low toxicity profile, which makes it a safe tool for use in research. However, there are also some limitations to the use of 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over a longer period of time. Additionally, 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline. One area of interest is the development of new drugs based on the structure of 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline. Researchers are exploring the potential of 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline analogs for the treatment of various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. Additionally, there is interest in studying the role of 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline in the regulation of the immune system and the development of new immunotherapies. Finally, researchers are exploring the potential of 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline as a tool for the study of cellular signaling and gene expression.

Synthesis Methods

The synthesis of 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline involves several steps, including the reaction of 4-bromo-3,5-dimethyl aniline with 1H-pyrazole-5-carbaldehyde in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product, 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline. This method has been optimized to yield high purity and high yield of 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline.

Scientific Research Applications

4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been used in research to study the role of inflammation in various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. It has also been used as a tool to study the mechanisms of action of various drugs and to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

4-bromo-3,5-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-8-5-11(6-9(2)12(8)13)14-7-10-3-4-15-16-10/h3-6,14H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSFMQVAXJLEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)NCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.